In Vitro Antiplatelet Potency of A-1 Against ADP and PAF Compared with Single‑Agent Baseline
A‑1 inhibited ADP‑induced human platelet aggregation with an IC50 of 44.5 μM and PAF‑induced aggregation with an IC50 of 21.2 μM in vitro . These values provide the baseline antiplatelet potency for the racemic bis‑nipecotamide against two complementary aggregation pathways. While direct head‑to‑head data with a clinically established comparator such as aspirin are not available for ADP‑induced aggregation in this assay, the PAF‑pathway potency (IC50 = 21.2 μM) distinguishes A‑1 from many conventional antiplatelet agents that primarily target the cyclooxygenase or P2Y12 pathways.
| Evidence Dimension | In vitro inhibition of ADP- and PAF-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 (ADP) = 44.5 μM; IC50 (PAF) = 21.2 μM |
| Comparator Or Baseline | Baseline (untreated platelet aggregation); no direct comparator in the same assay |
| Quantified Difference | Not applicable (absolute potency values reported) |
| Conditions | Human platelet suspension in vitro; aggregation induced by ADP or PAF |
Why This Matters
Establishes the absolute in vitro potency window for A‑1 against two clinically relevant platelet activation pathways, enabling rank‑order potency comparisons with other nipecotamide analogs and standard antiplatelet agents tested under similar conditions.
- [1] Lyman BA, Bond SE, Dillingham EO, Lawrence WH, Gollamudi R. In vitro and in vivo activities of the novel antiplatelet agent alpha,alpha'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene dihydrobromide. Res Commun Chem Pathol Pharmacol. 1992;78(3):279-88. PMID: 1475529. View Source
